Rottlerin

Overview

Description

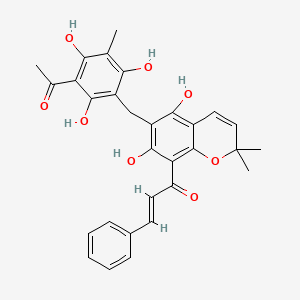

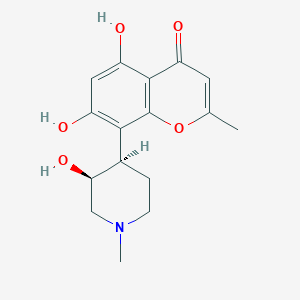

Rottlerin, also known as Mallotoxin, is a natural product of the Kamala tree . It is a principal phloroglucinol constituent of Kamala and can be extracted, purified, and concentrated from the powder . It has been used for centuries in traditional Indian medicine . It has shown promising multifaceted pharmacological actions against cancer .

Synthesis Analysis

Rottlerin and its analogue rottlerone have interesting biological activities. An efficient synthetic route for these compounds has been developed using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Molecular Structure Analysis

Rottlerin is a chromenochalcone occurring naturally in Mallotus philippensis. It has a pseudodimeric structure, as two phloroacetophenone derived aryl cores are linked by a methylene bridge .Chemical Reactions Analysis

Rottlerin and its analogue rottlerone have been synthesized using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Physical And Chemical Properties Analysis

Rottlerin is soluble in ethyl acetate, ether, chloroform, benzene, toluene, and insoluble in water . It forms crystals as pale brown plates or needles .Scientific Research Applications

1. Inhibition of Aquaporin-3

- Application Summary: Rottlerin has been shown to inhibit the activity of Aquaporin-3 (AQP3), a water/glycerol channel that plays a key role in cancer and metastasis .

- Methods of Application: The study used molecular docking and molecular dynamics simulations to understand the structural determinants of Rottlerin that explain its ability to inhibit AQP3 .

- Results: Rottlerin was found to block AQP3-glycerol permeation by establishing strong and stable interactions at the extracellular region of AQP3 pores interacting with residues essential for glycerol permeation .

2. Suppression of Lipid Accumulation

- Application Summary: Rottlerin has been found to suppress lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes .

- Methods of Application: The study tested whether Rottlerin inhibits adipogenesis and de novo lipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes .

- Results: Rottlerin dramatically decreased lipid accumulation and reduced the AKT/mTOR pathway via diminished total protein of LRP6 .

3. Treatment of Psoriasis

- Application Summary: Rottlerin has been suggested as a potential therapeutic agent for psoriasis, a chronic inflammatory cutaneous disorder .

- Methods of Application: The study investigated the regulatory effects of Rottlerin on normal human epidermal keratinocytes (NHEKs) and imiquimod (IMQ)-induced psoriasiform (IPI) lesions .

- Results: Rottlerin was found to inhibit cell proliferation in NHEKs through growth arrest and NFκB inhibition. It also decreased the cell senescence of keratinocytes and intracellular ROS generation, indicating its antioxidant effect .

4. Inhibition of Feline Coronavirus Infection

- Application Summary: Rottlerin has been found to inhibit the endocytosis of Feline Coronavirus, the causative agent of Feline Infectious Peritonitis (FIP), a fatal disease in cats .

- Methods of Application: The study investigated the antiviral effect of liposome-loaded Rottlerin (Rottlerin-liposome) against Feline Infectious Peritonitis Virus (FIPV) .

- Results: Rottlerin and Rottlerin-liposome were demonstrated to inhibit FIPV replication in a dose-dependent manner, not only in the early endocytosis step but also in the late step of replication .

5. Enhancement of Cardiac Contractility

- Application Summary: Rottlerin has been found to increase cardiac contractile performance and coronary perfusion through BKCa++ channel activation after cold cardioplegic arrest in isolated hearts .

- Methods of Application: The study tested the hypothesis that rottlerin mitigates deleterious effects associated with cardioplegia and cardiopulmonary bypass (CP/CPB). Langendorff-perfused isolated rat hearts were subjected to 2 hours intermittent cold (10°C) CP (St Thomas II) followed by 30 minutes normothermic reperfusion .

- Results: Rottlerin significantly improved cardiac performance after CP arrest through improved cardiomyocyte contraction and coronary perfusion .

6. Uncoupling of Mitochondrial Oxidative Phosphorylation

- Application Summary: Rottlerin has been shown to be an uncoupler of mitochondrial oxidative phosphorylation .

- Methods of Application: The study investigated the effect of rottlerin on insulin-stimulated glucose transport in 3T3-L1 adipocytes .

- Results: Rottlerin was found to lower adenosine triphosphate levels in 3T3-L1 cells by acting as a mitochondrial uncoupler, which was responsible for the observed inhibition of glucose transport .

7. Induction of Apoptosis in Cancer Cells

- Application Summary: Rottlerin has been shown to induce apoptosis in various cancer cells, including lung cancer, breast cancer, chronic lymphocytic leukemia, and multiple myeloma cells .

- Methods of Application: The studies investigated the molecular mechanisms by which Rottlerin induces apoptosis in cancer cells .

- Results: Rottlerin was found to induce apoptosis via death receptor 5 (DR5) upregulation through CHOP-dependent and PKC δ-independent mechanism in human malignant tumor cells . Another study showed that Rottlerin-induced autophagy leads to apoptosis in breast cancer stem cells .

8. Neuroprotection

- Application Summary: Rottlerin has shown potential in neuroprotection. It has been found to inhibit upregulation of matrix metalloproteinase-9 and brain astrocytic migration by reducing PKC-δ-dependent ROS signal . Another study demonstrated the neuroprotective effect of Rottlerin in cell culture and animal models of Parkinson’s Disease .

- Methods of Application: The studies investigated the effects of Rottlerin on brain astrocytes and its potential as a neuroprotective agent in Parkinson’s Disease models .

- Results: Rottlerin treatment significantly attenuated MPP±induced tyrosine hydroxylase (TH)-positive neuronal cell and neurite loss. Administration of Rottlerin, either intraperitoneally or orally, to C57 black mice showed significant protection against MPTP-induced locomotor deficits and striatal depletion of dopamine .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFNHCVIZBHBI-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231502 | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rottlerin | |

CAS RN |

82-08-6 | |

| Record name | Rottlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rottlerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTTLERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

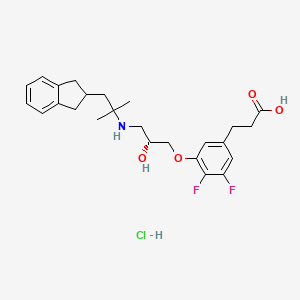

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)